REACTION_CXSMILES
|
C(=O)/C=C/C1C=CC=CC=1.[OH:11][CH2:12][CH:13]([CH2:15][OH:16])[OH:14].C1(CCC[CH2:26][CH:27]([OH:30])[CH2:28][OH:29])C=CC=CC=1.C1(CCCCC(O)CO)CCCCC1>[Pd]>[CH2:12]([O:11][CH2:26][CH:27]([CH2:28][OH:29])[OH:30])[CH:13]([CH2:15][OH:16])[OH:14]
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
73.7 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
3-(3-phenylpropyl)-1,2-propanediol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCC(CO)O
|
Name
|
3-(3-cyclohexylpropyl)-1,2-propanediol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCCCC(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged three times with nitrogen
|
Type
|
CUSTOM
|
Details
|
reacted at 1000 psi of hydrogen for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
consumption of the aldehyde
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ether (50 ml×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether solution is dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
to give 4.6 g of the monoether (95% purity)
|
Type
|
CUSTOM
|
Details
|
The individual components of this mixture are separated by second column chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(C(O)CO)OCC(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)/C=C/C1C=CC=CC=1.[OH:11][CH2:12][CH:13]([CH2:15][OH:16])[OH:14].C1(CCC[CH2:26][CH:27]([OH:30])[CH2:28][OH:29])C=CC=CC=1.C1(CCCCC(O)CO)CCCCC1>[Pd]>[CH2:12]([O:11][CH2:26][CH:27]([CH2:28][OH:29])[OH:30])[CH:13]([CH2:15][OH:16])[OH:14]
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
73.7 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
3-(3-phenylpropyl)-1,2-propanediol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCC(CO)O
|
Name
|
3-(3-cyclohexylpropyl)-1,2-propanediol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCCCC(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged three times with nitrogen
|
Type
|
CUSTOM
|
Details
|
reacted at 1000 psi of hydrogen for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
consumption of the aldehyde
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ether (50 ml×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether solution is dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
to give 4.6 g of the monoether (95% purity)
|
Type
|
CUSTOM
|
Details
|
The individual components of this mixture are separated by second column chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(C(O)CO)OCC(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |